Latrepirdine

Catalog No.
S005380
CAS No.
3613-73-8
M.F
C21H25N3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latrepirdine

CAS Number

3613-73-8

Product Name

Latrepirdine

IUPAC Name

2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

JNODQFNWMXFMEV-UHFFFAOYSA-N

SMILES

Array

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C

The exact mass of the compound Dimebolin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Latrepirdine (CAS 3613-73-8), also known as dimebolin or Dimebon, is a multi-target small molecule originally developed as an antihistamine but widely procured in contemporary research as a neuroprotective agent and mitochondrial stabilizer . In laboratory settings, it is utilized to study the inhibition of the mitochondrial permeability transition pore (mPTP), the modulation of autophagy, and the prevention of amyloid-beta (Aβ) and glutamate-induced neurotoxicity [1]. Because it operates across multiple cellular pathways rather than acting as a highly selective single-receptor ligand, Latrepirdine is a critical tool compound for multi-target directed ligand (MTDL) research and complex neurodegeneration models [2].

Procurement of generic Alzheimer's disease benchmarks, such as Donepezil or Memantine, cannot substitute for Latrepirdine in mechanistic assays because their primary pharmacological targets fundamentally differ [1]. While Donepezil is a potent acetylcholinesterase (AChE) inhibitor and Memantine is a strong NMDA receptor antagonist, Latrepirdine exhibits negligible AChE inhibition at standard assay concentrations and only weak NMDA antagonism[2]. Instead, Latrepirdine's primary value lies in its direct stabilization of mitochondrial membranes and its ability to block mPTP opening under neurotoxic stress—mechanisms that classical cholinergic or glutamatergic substitutes fail to replicate [3].

Absence of Primary Cholinergic Interference vs. Donepezil

In comparative in vitro assays using rat brain fractions, Donepezil demonstrates potent AChE inhibition, whereas Latrepirdine shows no significant effect on AChE activity even at high micromolar concentrations [1]. This confirms Latrepirdine's utility as a neuroprotective agent that does not confound experimental results with primary cholinergic activity [1].

Evidence DimensionAChE Inhibition (IC50)
Target Compound Data>31 µM (No significant inhibition)
Comparator Or BaselineDonepezil (IC50 = 0.012 µM)
Quantified Difference>2500-fold lower AChE affinity for Latrepirdine
ConditionsIn vitro enzymatic assay using rat brain fraction

Ensures researchers can isolate mitochondrial and autophagic neuroprotective effects without confounding cholinergic interference.

Differentiated Glutamatergic Modulation vs. Memantine

Electrophysiological studies on cortical neuronal cultures reveal that Latrepirdine is a significantly weaker NMDA receptor antagonist compared to the benchmark Memantine [1]. Latrepirdine inhibits NMDA-induced currents with an IC50 of 7.7 µM in group 1 neurons and 73 µM in group 2 neurons, whereas Memantine is approximately 5 times more potent in the same models [1].

Evidence DimensionNMDA-induced current inhibition (IC50)
Target Compound Data7.7 µM (Group 1 neurons) / 73 µM (Group 2 neurons)
Comparator Or BaselineMemantine (1.4 µM for Group 1 / 15 µM for Group 2)
Quantified Difference~5-fold weaker NMDA antagonism compared to Memantine
ConditionsWhole-cell currents in cortical neuronal cultures

Demonstrates that Latrepirdine should not be procured as a primary NMDA antagonist, but rather for assays requiring downstream mitochondrial modulation.

Mitochondrial Stabilization Under Amyloid-Beta Stress

Latrepirdine provides robust neuroprotection by preventing the opening of the mitochondrial permeability transition pore (mPTP) and inhibiting cell death. In cerebellar granule cells exposed to amyloid-beta (25-35) toxicity, application of 25 µM Latrepirdine effectively inhibits apoptosis and stabilizes mitochondrial function . Furthermore, in primary striatal neurons from Huntington's disease models, 50 µM Latrepirdine inhibits glutamate-induced apoptosis .

Evidence DimensionInhibition of neurotoxicity and apoptosis
Target Compound DataEffective inhibition of cell death at 25 µM (Aβ model) and 50 µM (glutamate model)
Comparator Or BaselineUntreated cells exposed to Aβ (25-35) or glutamate (baseline toxicity)
Quantified DifferenceComplete inhibition of induced apoptosis at specified micromolar concentrations
ConditionsCerebellar granule cells (Aβ stress) and primary striatal neurons (glutamate stress)

Validates Latrepirdine as a highly effective positive control for mitochondrial protection assays in neurotoxin models.

In Vitro Assay Solvent Compatibility and Stock Preparation

For laboratory workflows, Latrepirdine (as a crystalline solid) exhibits distinct solubility profiles across common assay solvents. It achieves optimal solubility in Ethanol (30 mg/ml), while demonstrating significantly lower solubility in DMSO (1 mg/ml) and DMF (3 mg/ml) . For aqueous biological assays, an Ethanol:PBS (pH 7.2) co-solvent system (1:10) yields a working concentration of 0.1 mg/ml .

Evidence DimensionSolvent Solubility Limit
Target Compound DataEthanol: 30 mg/ml; DMSO: 1 mg/ml
Comparator Or BaselineStandard aqueous buffer (PBS baseline via co-solvent): 0.1 mg/ml
Quantified Difference30-fold higher solubility in pure ethanol compared to DMSO
ConditionsStandard laboratory stock solution preparation at room temperature

Guides researchers in selecting ethanol over DMSO for high-concentration stock solutions to prevent precipitation in cellular assays.

Mitochondrial Stress and mPTP Assays

Due to its ability to stabilize mitochondrial membranes at 25-50 µM, Latrepirdine is highly suited as a positive control in assays measuring mitochondrial permeability transition pore (mPTP) opening under neurotoxic stress (e.g., Aβ or glutamate exposure) .

Multi-Target Directed Ligand (MTDL) Scaffold Development

Because Latrepirdine lacks potent AChE inhibition (IC50 > 31 µM) but provides robust neuroprotection, it serves as an effective structural scaffold for medicinal chemists designing novel MTDLs that bypass traditional cholinergic pathways [1].

In Vitro Models of Huntington's and Alzheimer's Disease

Latrepirdine is procured for primary neuronal culture assays (such as YAC128 transgenic mouse striatal neurons) to evaluate non-NMDA, non-cholinergic mechanisms of neuroprotection and cell survival .

High-Concentration Stock Preparation for Cellular Assays

Based on its specific solubility profile, researchers should formulate Latrepirdine in ethanol (up to 30 mg/ml) rather than DMSO (limited to 1 mg/ml) to ensure stable, precipitate-free stock solutions for downstream aqueous dilution in biological assays.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

319.204847810 Da

Monoisotopic Mass

319.204847810 Da

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

UNII

OD9237K1Z6

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (56.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (43.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Irritant

Irritant

Other CAS

3613-73-8

Wikipedia

Latrepirdine

Dates

Last modified: 09-12-2023

Explore Compound Types